BARIUM CHLORIDE DIHYDRATE
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Overview
Description
Nucleophilic Aromatic Substitution (NAS) is a type of substitution reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. This reaction is particularly significant because it allows for the modification of aromatic compounds, which are prevalent in many chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
Barium chloride, dihydrate, is an inorganic compound composed of one barium ion (Ba2+) and two chloride ions (Cl-) in a 1:2 ratio . It is known to act as a potassium ion channel blocker . This means that it can interfere with the normal functioning of potassium channels, which play a crucial role in maintaining the electrical potential across cell membranes and in regulating neuronal excitability .
Mode of Action
Barium chloride interacts with its targets, the potassium ion channels, by binding to them and blocking their activity . This blockage prevents the normal flow of potassium ions through the channels, which can disrupt the electrical potential across cell membranes and alter neuronal excitability .
Biochemical Pathways
It is known that the disruption of potassium ion channels can have wide-ranging effects on various cellular processes, including cell signaling, muscle contraction, and the regulation of heart rate .
Pharmacokinetics
Barium chloride, dihydrate, is a water-soluble compound , which means it can be readily absorbed and distributed throughout the body.
Result of Action
The molecular and cellular effects of barium chloride’s action are largely due to its ability to block potassium ion channels . This can lead to changes in cell signaling, muscle contraction, and heart rate regulation . It should be noted that barium chloride is considered highly toxic , and exposure to this compound can cause irritation of the eyes, mucous membrane, and skin . Ingestion or inhalation of barium chloride can also prove fatal .
Action Environment
The action, efficacy, and stability of barium chloride can be influenced by various environmental factors. For example, its solubility in water suggests that it can be more readily absorbed and distributed in aqueous environments.
Biochemical Analysis
Biochemical Properties
Barium Chloride, Dihydrate is a potassium ion channel blocker . It interacts with enzymes, proteins, and other biomolecules, affecting their function and behavior . For instance, it has been found to prevent the D2-like receptor-mediated hyperpolarisation of spinal central pattern generator (CPG) neurons .
Cellular Effects
Barium Chloride, Dihydrate has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to cause normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to its accumulation in the soft tissues .
Molecular Mechanism
At the molecular level, Barium Chloride, Dihydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to cause significant declines in glutathione peroxidase, catalase, superoxide dismutase, and urea with significant elevations in malondialdehyde, lactate dehydrogenase, and creatine kinase levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Barium Chloride, Dihydrate change over time . It has been observed to cause antioxidant enzymes exhaustion and a sort of normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to the accumulation of this salt in the soft tissues .
Dosage Effects in Animal Models
In animal models, the effects of Barium Chloride, Dihydrate vary with different dosages . For instance, it has been observed to deliver mortalities at certain doses . At high doses, it can cause toxic or adverse effects .
Metabolic Pathways
Barium Chloride, Dihydrate is involved in several metabolic pathways . It interacts with enzymes or cofactors, causing effects on metabolic flux or metabolite levels .
Transport and Distribution
Barium Chloride, Dihydrate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Barium Chloride, Dihydrate affects its activity or function . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of compounds via nucleophilic aromatic substitution typically involves the reaction of an electron-poor aromatic ring with a nucleophile. The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. Common nucleophiles include hydroxide ions, alkoxide ions, and amines .
Industrial Production Methods
In industrial settings, nucleophilic aromatic substitution reactions are often carried out in large reactors where temperature, pressure, and reagent concentrations are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Nucleophilic aromatic substitution primarily involves substitution reactions where a nucleophile replaces a leaving group such as a halide. The reaction can proceed via two main mechanisms: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism .
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, amines, thiolates.
Conditions: Elevated temperatures, polar aprotic solvents, and the presence of electron-withdrawing groups on the aromatic ring
Major Products
The major products of nucleophilic aromatic substitution reactions are typically substituted aromatic compounds where the nucleophile has replaced the leaving group. For example, the reaction of para-nitrofluorobenzene with sodium methoxide yields para-nitromethoxybenzene .
Scientific Research Applications
Nucleophilic aromatic substitution reactions have a wide range of applications in scientific research:
Comparison with Similar Compounds
Nucleophilic aromatic substitution can be compared with other types of aromatic substitution reactions, such as electrophilic aromatic substitution (EAS). While EAS involves the attack of an electrophile on an electron-rich aromatic ring, NAS involves the attack of a nucleophile on an electron-poor aromatic ring . Similar compounds that undergo NAS include:
- Nitrobenzene derivatives
- Halogenated aromatic compounds
- Aromatic compounds with strong electron-withdrawing groups
NAS is unique in its ability to facilitate the substitution of nucleophiles on aromatic rings, which is not typically observed in other substitution reactions .
Properties
CAS No. |
10326-27-9 |
---|---|
Molecular Formula |
BaCl2H2O |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
barium(2+);dichloride;hydrate |
InChI |
InChI=1S/Ba.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |
InChI Key |
MPHCLXFWCXFAFC-UHFFFAOYSA-L |
SMILES |
O.O.[Cl-].[Cl-].[Ba+2] |
Canonical SMILES |
O.[Cl-].[Cl-].[Ba+2] |
density |
3.097 at 75 °F (NTP, 1992) 3.86 g/cm³ |
melting_point |
1765 °F (NTP, 1992) 113 °C |
Key on ui other cas no. |
10326-27-9 |
physical_description |
Barium chloride dihydrate is a white crystalline solid with a bitter, salty taste. (NTP, 1992) WHITE SOLID IN VARIOUS FORMS. |
Related CAS |
10361-37-2 (Parent) |
solubility |
greater than or equal to 100 mg/mL at 68° F (NTP, 1992) Solubility in water, g/100ml at 26 °C: 37.5 (good) |
Synonyms |
BaCl2 barium chloride barium chloride, (140)BaCl2 barium chloride, (153)BaCl2 barium chloride, dihydrate barium chloride, hexahydrate barium chloride, monohydrate barium chloride, octaammoniate barium dichloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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